molecular formula C13H18N2O3 B7411821 2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide

2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide

Cat. No.: B7411821
M. Wt: 250.29 g/mol
InChI Key: PVNZTNWFLRFMPG-UHFFFAOYSA-N
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Description

2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide is a compound that features a furan ring, a piperidine ring, and an acetamide group. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide typically involves the following steps:

    Formation of the Furan-3-yl Acetyl Intermediate: This step involves the acylation of furan with an appropriate acylating agent to form the furan-3-yl acetyl intermediate.

    Formation of the Piperidin-3-yl Acetyl Intermediate: This step involves the acylation of piperidine with an appropriate acylating agent to form the piperidin-3-yl acetyl intermediate.

    Coupling Reaction: The final step involves coupling the furan-3-yl acetyl intermediate with the piperidin-3-yl acetyl intermediate under suitable reaction conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan and piperidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, while the piperidine ring can modulate the activity of neurotransmitters. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-[2-(Furan-2-yl)acetyl]piperidin-3-yl]acetamide: Similar structure but with the furan ring in a different position.

    2-[1-[2-(Thiophen-3-yl)acetyl]piperidin-3-yl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-[1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl]acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide is unique due to the specific positioning of the furan ring, which can influence its biological activity and chemical reactivity. The combination of the furan, piperidine, and acetamide groups also provides a unique scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

2-[1-[2-(furan-3-yl)acetyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-12(16)6-10-2-1-4-15(8-10)13(17)7-11-3-5-18-9-11/h3,5,9-10H,1-2,4,6-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNZTNWFLRFMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=COC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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